molecular formula C9H5F3N2OS B13313266 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13313266
M. Wt: 246.21 g/mol
InChI Key: FZTKOFRDXNEXPJ-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an amino group at the 2-position of the benzothiazole ring and a trifluoroethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of catalysts may also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Similar structure but with a methyl group instead of a trifluoroethanone group.

    6-(2-Amino-1,3-benzothiazol-6-yl)-1,3-benzothiazol-2-amine: Contains an additional benzothiazole ring.

    (2-Amino-1,3-benzothiazol-6-yl)acetate: Contains an acetate group instead of a trifluoroethanone group.

Uniqueness

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.

Properties

Molecular Formula

C9H5F3N2OS

Molecular Weight

246.21 g/mol

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)7(15)4-1-2-5-6(3-4)16-8(13)14-5/h1-3H,(H2,13,14)

InChI Key

FZTKOFRDXNEXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(F)(F)F)SC(=N2)N

Origin of Product

United States

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